Cas no 947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

4-bromo-1,5-dihydro-2H-Pyrrol-2-one 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,5-dihydro-2H-Pyrrol-2-one
- 3-bromo-1,2-dihydropyrrol-5-one
- 4-BROMO-1H-PYRROL-2(5H)-ONE
- CS-0335953
- 4-BROMO-2,5-DIHYDRO-1H-PYRROL-2-ONE
- AT38895
- AMY36765
- 4-bromo-3-pyrrolin-2-one
- A917095
- 947407-86-5
- SY043290
- MFCD12924373
- DB-253095
- 4-Bromopyrrol-2(5H)-one
-
- MDL: MFCD12924373
- インチ: InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7)
- InChIKey: VEEZQOWDCYDLEF-UHFFFAOYSA-N
- ほほえんだ: O=C1NCC(Br)=C1
計算された属性
- せいみつぶんしりょう: 160.94763g/mol
- どういたいしつりょう: 160.94763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 29.1Ų
4-bromo-1,5-dihydro-2H-Pyrrol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM530631-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AX16698-50mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 50mg |
$120.00 | 2024-05-20 | |
1PlusChem | 1P01DO6Y-100mg |
4-bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 100mg |
$181.00 | 2024-04-19 | |
1PlusChem | 1P01DO6Y-250mg |
4-bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 250mg |
$293.00 | 2024-04-19 | |
A2B Chem LLC | AX16698-250mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 250mg |
$364.00 | 2024-04-19 | |
Cooke Chemical | BD3392348-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95+% | 1g |
RMB 3830.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406623-5g |
4-Bromo-1,5-dihydro-2H-pyrrol-2-one |
947407-86-5 | 95+% | 5g |
¥30975.00 | 2024-04-24 | |
A2B Chem LLC | AX16698-100mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 100mg |
$215.00 | 2024-04-19 | |
A2B Chem LLC | AX16698-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 1g |
$984.00 | 2024-04-19 | |
Crysdot LLC | CD11005976-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95+% | 1g |
$635 | 2024-07-19 |
4-bromo-1,5-dihydro-2H-Pyrrol-2-one 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
4-bromo-1,5-dihydro-2H-Pyrrol-2-oneに関する追加情報
Professional Introduction to 4-bromo-1,5-dihydro-2H-Pyrrol-2-one (CAS No. 947407-86-5)
4-bromo-1,5-dihydro-2H-Pyrrol-2-one (CAS No. 947407-86-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrole derivative class, which is well-known for its broad spectrum of pharmacological properties. The presence of a bromine substituent at the 4-position and the cyclic structure of 1,5-dihydro-2H-Pyrrol-2-one endows it with unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and synthetic chemistry.
The molecular structure of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one consists of a six-membered aromatic ring containing two nitrogen atoms and a bromine atom at the 4-position. This configuration allows for facile modifications at multiple sites, enabling the synthesis of a diverse array of derivatives with tailored biological properties. The compound’s reactivity is further enhanced by the presence of a ketone group at the 2-position, which can participate in various organic transformations such as condensation reactions, Michael additions, and nucleophilic substitutions.
In recent years, 4-bromo-1,5-dihydro-2H-Pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and infectious diseases. The bromine atom serves as a handle for further functionalization, allowing chemists to introduce additional substituents that can modulate the pharmacokinetic and pharmacodynamic profiles of derived compounds.
One of the most compelling aspects of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one is its utility in generating novel heterocyclic compounds with therapeutic potential. For instance, studies have demonstrated its use in the preparation of substituted pyrroles that exhibit antimicrobial and antiviral activities. These derivatives have shown promise in preclinical models, highlighting the compound’s significance as a building block in drug development. The ability to fine-tune the electronic and steric properties of these derivatives through strategic functionalization has opened up new avenues for designing next-generation therapeutics.
The synthesis of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one itself is an intriguing challenge that has been addressed by several research groups. Common synthetic routes involve cyclization reactions starting from appropriate precursors such as β-ketoesters or β-ketoamides. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or halogen exchange reactions, depending on the synthetic strategy employed. These methods highlight the compound’s synthetic versatility and its suitability for large-scale production.
Recent advances in computational chemistry have further enhanced our understanding of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one’s reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how structural modifications at different positions can influence binding affinity and metabolic stability. These findings are crucial for optimizing lead compounds derived from this scaffold, ensuring that they exhibit both efficacy and safety in clinical settings.
The pharmaceutical industry has taken notice of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one’s potential, leading to several ongoing research projects aimed at developing novel drugs based on this scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its applications in treating conditions ranging from cancer to neurodegenerative diseases. The compound’s ability to serve as a versatile intermediate has positioned it as a key player in modern drug discovery pipelines.
From a chemical biology perspective, 4-bromo-1,5-dihydro-2H-Pyrrol-2-one offers insights into how small-molecule modulators can interact with biological pathways. By studying its derivatives, researchers can uncover new mechanisms of action and identify potential therapeutic targets. This interdisciplinary approach underscores the importance of heterocyclic compounds like 4-bromo-1,5-dihydro-2H-Pyrrol-2-one in advancing our understanding of disease processes and developing innovative treatments.
The future prospects for 4-bromo-1,5-dihydro-2H-Pyrrol-2-one are bright, with ongoing research poised to unlock new applications in drug development and materials science. As synthetic methodologies continue to evolve, so too will our ability to harness this compound’s potential. By leveraging its unique structural features and reactivity profile, scientists are poised to discover breakthrough therapies that address some of society’s most pressing health challenges.
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